Biotin, A-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Biotin, A-methyl-: Biotin is an essential cofactor for various carboxylase enzymes, which play crucial roles in intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The chemical structure of biotin consists of a tetrahydroimidizalone ring fused with an organosulfur-containing tetrahydrothiophane ring, along with a valeric acid side chain .

準備方法

Synthetic Routes and Reaction Conditions: The chemical synthesis of biotin involves multiple steps, starting from fumaric acid. The first key intermediate, cyclic acid, is synthesized through three successive steps: bromination, benzyl amination, and cyclization. The acid anhydride, formed by reacting with acetic anhydride, is subsequently reduced and thiolated to obtain the second crucial compound, thione .

Industrial Production Methods: The industrial production of biotin primarily relies on chemical synthesis. advancements in synthetic biology have enabled the creation of microbial cell factories that produce biotin through bio-based methods. This approach offers a cost-effective and environmentally sustainable alternative to traditional chemical synthesis .

化学反応の分析

Types of Reactions: Biotin undergoes various chemical reactions, including carboxylation, decarboxylation, and transcarboxylation. These reactions are essential for its role as a coenzyme in intermediary metabolism .

Common Reagents and Conditions: The biotinylation reaction, which involves the covalent attachment of biotin to specific lysine residues in carboxylase enzymes, requires adenosine triphosphate and is catalyzed by holocarboxylase synthetase .

Major Products Formed: The major products formed from biotin-dependent reactions include acetyl-coenzyme A, pyruvate, propionyl-coenzyme A, and 3-methylcrotonyl-coenzyme A .

科学的研究の応用

Chemistry: Biotin is used in various chemical applications, including as a coenzyme in carboxylation reactions and as a ligand in biotin-streptavidin binding assays .

Biology: In biological research, biotin is utilized for labeling and detecting proteins, nucleic acids, and other biomolecules. It is also essential for the growth and development of microorganisms and plants .

Medicine: Biotin is used therapeutically to treat conditions such as biotinidase deficiency, multiple sclerosis, and diabetes. It also plays a role in maintaining healthy skin, hair, and nails .

Industry: Biotin is widely used in the food and pharmaceutical industries as a dietary supplement and in the production of fortified foods .

作用機序

Biotin functions as a coenzyme for five carboxylase enzymes, which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis. The biotinylation reaction, which attaches biotin to specific lysine residues in these enzymes, requires adenosine triphosphate and is catalyzed by holocarboxylase synthetase . Biotin also plays a role in chromatin stability and gene expression through the biotinylation of histone proteins .

類似化合物との比較

Thiamine (Vitamin B1): A coenzyme in the catabolism of sugars and amino acids.

Riboflavin (Vitamin B2): A precursor of coenzymes needed for flavoprotein enzyme reactions.

Niacin (Vitamin B3): A precursor of coenzymes involved in metabolic processes.

Pantothenic Acid (Vitamin B5): A precursor of coenzyme A, essential for metabolizing many molecules.

Folate (Vitamin B9): A precursor needed for DNA synthesis and repair.

Uniqueness: Biotin is unique among these compounds due to its role as a coenzyme for carboxylase enzymes and its involvement in various metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism.

特性

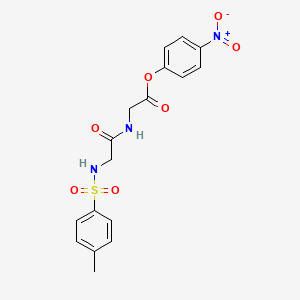

CAS番号 |

93886-72-7 |

|---|---|

分子式 |

C17H17N3O7S |

分子量 |

407.4 g/mol |

IUPAC名 |

(4-nitrophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate |

InChI |

InChI=1S/C17H17N3O7S/c1-12-2-8-15(9-3-12)28(25,26)19-10-16(21)18-11-17(22)27-14-6-4-13(5-7-14)20(23)24/h2-9,19H,10-11H2,1H3,(H,18,21) |

InChIキー |

FBWLZQQHKDNVAZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)

![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)

![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)

![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)